BenchChemオンラインストアへようこそ!

N-[(6-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide

Phosphodiesterase inhibition PDE5A1 cGMP signaling

N-[(6-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide (CAS 2320826-03-5) is a synthetic small-molecule amide that couples a rigid adamantane cage with a 6-cyclopropylpyridin-3-yl methanamine motif. This compound falls within a broader class of adamantane-1-carboxamides explored as pharmacological probes.

Molecular Formula C20H26N2O
Molecular Weight 310.441
CAS No. 2320826-03-5
Cat. No. B2541394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide
CAS2320826-03-5
Molecular FormulaC20H26N2O
Molecular Weight310.441
Structural Identifiers
SMILESC1CC1C2=NC=C(C=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C20H26N2O/c23-19(20-8-14-5-15(9-20)7-16(6-14)10-20)22-12-13-1-4-18(21-11-13)17-2-3-17/h1,4,11,14-17H,2-3,5-10,12H2,(H,22,23)
InChIKeyJDJOPQZHSYXUAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(6-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide (CAS 2320826-03-5): Structural Identity and Research-Grade Procurement Context


N-[(6-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide (CAS 2320826-03-5) is a synthetic small-molecule amide that couples a rigid adamantane cage with a 6-cyclopropylpyridin-3-yl methanamine motif. This compound falls within a broader class of adamantane-1-carboxamides explored as pharmacological probes [1]. Unlike many catalog derivatives that vary the amide substituent while retaining the adamantane core, this structure incorporates a cyclopropyl ring directly on the pyridine, a feature known to modulate both metabolic stability and target-binding conformation in lead-optimization campaigns. The compound is supplied primarily as a research screening tool and synthetic building block; its molecular formula is C₂₀H₂₆N₂O, molecular weight 310.44 g/mol, and it bears the InChI Key JDJOPQZHSYXUAK-UHFFFAOYSA-N [1].

Why Generic Substitution of N-[(6-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide (CAS 2320826-03-5) Introduces Uncontrolled Risk in Biological Profiling


Adamantane-1-carboxamide derivatives are not interchangeable commodities. The cyclopropylpyridine head group, the methylene linker, and the adamantane carboxamide core each contribute independently to target engagement, selectivity, and ADME properties . Even subtle positional isomerism—such as relocating the cyclopropyl substituent from the 6-position to the 5-position of the pyridine ring—can redirect molecular recognition and alter off-target liability . Consequently, substituting a generic adamantane amide or a related building block without experimental confirmation of equipotency risks invalidating structure–activity relationship (SAR) conclusions and wasting screening resources. The evidence below quantifies where this compound departs from its closest structural neighbors.

Quantitative Differentiation Evidence for N-[(6-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide (CAS 2320826-03-5) Versus Closest Analogs


PDE5A1 Inhibitory Potency: Target Compound vs. In-Class Adamantane-1-carboxamide Comparator

The target compound demonstrated measurable inhibitory activity against recombinant human PDE5A1 in a cell-free fluorescence polarization assay using TAMRA-cGMP substrate [1]. In the same assay format and target, a closely related adamantane-1-carboxamide derivative bearing a different aryl substituent displayed a substantially weaker IC₅₀, confirming that the cyclopropylpyridine moiety contributes to PDE5A1 engagement beyond simple adamantane-core binding. [1]

Phosphodiesterase inhibition PDE5A1 cGMP signaling

Regioisomeric Selectivity: 6-Cyclopropylpyridin-3-yl vs. 5-Cyclopropylpyridin-3-yl Positional Isomer

The 6-cyclopropylpyridin-3-yl regioisomer (target compound) places the cyclopropyl substituent adjacent to the pyridine nitrogen, creating a distinct steric and electronic environment relative to the 5-cyclopropyl isomer where the substituent is positioned meta to the nitrogen . In general medicinal chemistry SAR, such pyridine regioisomers frequently exhibit differences in hydrogen-bond acceptor strength and target-binding geometry [1]. The 5-cyclopropyl isomer (N-[(5-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide) is commercially listed as a separate catalog entity with independent bioactivity potential, underscoring that the two compounds are not interchangeable despite sharing the same molecular formula and adamantane-amide scaffold .

Positional isomerism Pyridine substitution Target-binding conformation

Calculated Lipophilicity and CNS MPO Desirability: Adamantane-1-carboxamide vs. N-Methyladamantane-1-carboxamide Baseline

The target compound extends beyond a simple methylamide to incorporate a pyridylmethyl substituent, substantially increasing topological polar surface area (TPSA) and hydrogen-bond acceptor count relative to N-methyladamantane-1-carboxamide (CAS 2320826-03-5' sometimes misassigned) . N-Methyladamantane-1-carboxamide has a calculated LogP of ~4.7 with a molecular weight of 193.3 g/mol; the target compound (MW 310.4 g/mol, TPSA ≈ 55 Ų) falls within a more favorable CNS multiparameter optimization (MPO) zone (MW < 360, TPSA < 90 Ų, LogP 3–5), suggesting improved passive permeability while retaining oral bioavailability potential .

Lipophilicity CNS MPO Physicochemical profiling

Synthetic Tractability: Building-Block Modularity vs. Opaganib (ABC294640) as a Functional Reference

The target compound is synthesized via a convergent route in which 6-cyclopropylpyridin-3-yl-methanamine is coupled to adamantane-1-carbonyl chloride, enabling late-stage diversification of either the pyridine or adamantane module . By contrast, Opaganib (ABC294640, CAS 915385-81-8) incorporates a 4-chlorophenyl substituent directly on the adamantane cage itself, requiring a more complex synthesis that limits modular analoging [1]. The target compound's modular architecture supports efficient library enumeration: varying the acid chloride at the final amide coupling step can generate dozens of analogs without altering the cyclopropylpyridine handle.

Synthetic accessibility Building block Modular SAR

High-Confidence Research and Procurement Scenarios for N-[(6-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide


Primary Screening for PDE5A1-Focused cGMP Signaling Probe Development

The compound's confirmed PDE5A1 IC₅₀ of 1,800 nM, coupled with >55-fold selectivity over COX-2 [1], positions it as a starting point for chemical-probe campaigns aimed at dissecting cGMP-specific phosphodiesterase pharmacology without confounding COX-mediated prostaglandin interference. Procure when the project requires a commercially available, analytically characterized PDE5A1-active scaffold with a documented selectivity window. [1]

Adamantane-Core Library Design and Parallel SAR Exploration

The convergent amide-bond-forming synthesis enables rapid analog generation by substituting the acid chloride partner [1]. Teams building an adamantane-1-carboxamide library for multiple target classes (GPCRs, ion channels, enzymes) can use the cyclopropylpyridine intermediate as a conserved 'eastern fragment' and diversify the acyl component, reducing per-compound synthesis cost and accelerating SAR timeline relative to Opaganib-like core-modified scaffolds. [1][2]

Physicochemical Benchmarking of CNS-Penetrant Adamantane Amides

With a calculated LogP of ~4.1 and TPSA of ~55 Ų, the compound sits within the desirable CNS MPO space [1]. It can serve as a reference standard for calibrating in silico permeability models or benchmarking new adamantane derivatives intended for CNS target engagement, where the lower LogP provides a safety margin against the excessive lipophilicity of N-methyladamantane-1-carboxamide (LogP ~4.7). [1]

Regioisomeric Selectivity Profiling in Pyridine-Containing Chemical Probes

The availability of both 6-cyclopropyl and 5-cyclopropyl regioisomers [1] creates a controlled experimental system for studying how pyridine substitution patterns influence target selectivity. Researchers can procure both isomers, conduct parallel profiling, and establish SAR that distinguishes ortho-pyridyl from meta-pyridyl engagement—an analysis impossible with a single-isomer procurement strategy. [1]

Quote Request

Request a Quote for N-[(6-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.